molecular formula C27H41NO B187229 2-(4-octoxyphenyl)-5-octylpyridine CAS No. 107215-61-2

2-(4-octoxyphenyl)-5-octylpyridine

Cat. No.: B187229
CAS No.: 107215-61-2
M. Wt: 395.6 g/mol
InChI Key: JBNLUJVDDCTYMT-UHFFFAOYSA-N
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Description

2-(4-Octoxyphenyl)-5-octylpyridine is a pyridine-based compound featuring a phenyl group substituted with an octyloxy chain at the para position and a linear octyl chain at the 5-position of the pyridine ring. The octyloxy and octyl substituents enhance lipophilicity, making it suitable for applications in liquid crystal materials or as an intermediate in pharmaceutical synthesis .

Properties

CAS No.

107215-61-2

Molecular Formula

C27H41NO

Molecular Weight

395.6 g/mol

IUPAC Name

2-(4-octoxyphenyl)-5-octylpyridine

InChI

InChI=1S/C27H41NO/c1-3-5-7-9-11-13-15-24-16-21-27(28-23-24)25-17-19-26(20-18-25)29-22-14-12-10-8-6-4-2/h16-21,23H,3-15,22H2,1-2H3

InChI Key

JBNLUJVDDCTYMT-UHFFFAOYSA-N

SMILES

CCCCCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)OCCCCCCCC

Canonical SMILES

CCCCCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)OCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-octoxyphenyl)-5-octylpyridine can be achieved through several methods. One common approach involves the Bohlmann-Rahtz pyridine synthesis , which is a multi-step process that includes the condensation of an aldehyde with an enamine, followed by cyclization and aromatization . Another method involves the Hantzsch dihydropyridine synthesis , which uses a β-ketoester, an aldehyde, and ammonia to form the pyridine ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts, such as copper or nickel , can enhance the efficiency of the synthesis .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following compounds share structural similarities with 2-(4-octoxyphenyl)-5-octylpyridine, differing in substituents or core heterocycles:

Compound Name Core Structure Substituents Molecular Weight Melting Point (°C) Key Features
2-(4-Hexyloxyphenyl)-5-octylpyrimidine Pyrimidine 4-hexyloxy, 5-octyl 382.58 g/mol Not reported Pyrimidine core reduces aromaticity vs. pyridine; shorter alkoxy chain (C6) may lower melting point compared to C8
5-Heptyl-2-(4-octyloxyphenyl)pyrimidine Pyrimidine 4-octyloxy, 5-heptyl 382.58 g/mol Not reported Heptyl chain (C7) vs. octyl (C8) alters lipophilicity; pyrimidine core impacts electronic properties
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine Pyridine Chloro, substituted phenyl groups 466–545 g/mol 268–287 Chloro substituents enhance polarity; higher melting points due to hydrogen bonding

Key Observations :

  • Core Heterocycle : Pyridine derivatives generally exhibit higher thermal stability and aromaticity compared to pyrimidines, which may influence electronic properties in materials science .
  • Alkoxy Chain Length : Longer chains (e.g., octyloxy vs. hexyloxy) increase hydrophobicity and may reduce melting points due to weaker intermolecular forces .
  • Substituent Effects: Chloro or amino groups enhance intermolecular interactions (e.g., dipole-dipole, hydrogen bonding), leading to higher melting points compared to alkyl/alkoxy-substituted analogs .

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